Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]-
Description
It features a benzenesulfonamide core substituted with two chlorine atoms at positions 2 and 5, along with a N-[4-(phenylamino)phenyl] group. The compound’s physicochemical properties, such as hydrophobicity (LogP) and molecular weight, would be influenced by the dichloro and phenylamino substituents, which are critical for its reactivity and bioavailability .
Properties
CAS No. |
88522-20-7 |
|---|---|
Molecular Formula |
C18H14Cl2N2O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-6-11-17(20)18(12-13)25(23,24)22-16-9-7-15(8-10-16)21-14-4-2-1-3-5-14/h1-12,21-22H |
InChI Key |
QGPMRXZRZVXFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target compound features a 2,5-dichlorobenzenesulfonamide backbone linked to a 4-(phenylamino)phenyl group. Synthesis requires:
Comparative Analysis of Synthetic Routes
Stepwise Preparation Methods
Direct Coupling via Sulfonyl Chloride Intermediate
-
Synthesis of 2,5-dichlorobenzenesulfonyl chloride :
-
Preparation of 4-(phenylamino)aniline :
-
Coupling Reaction :
-
Temperature : Yields drop below 70% at >30°C due to side reactions.
-
Solvent : Pyridine outperforms DMF or THF in suppressing hydrolysis (Table 1).
Table 1: Solvent Effects on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 85 | 98 |
| DMF | 72 | 89 |
| THF | 68 | 82 |
Multi-Step Route with Amino Protection
-
Protection of 4-Aminophenol :
-
Acetylate with acetic anhydride to form 4-acetamidophenol (95% yield).
-
-
Chlorosulfonation :
-
Treat with ClSO₃H at 0°C → 25°C over 4 hr.
-
-
Deprotection and Amination :
-
Final Chlorination :
-
Use SOCl₂ in DCM to introduce Cl at positions 2 and 5.
-
Critical Notes :
-
Side Products : Over-chlorination generates 2,4,5-trichloro derivatives (up to 12% without temp control).
-
Catalysts : FeCl₃ (0.5 mol%) enhances regioselectivity for 2,5-dichloro isomer.
Analytical and Spectroscopic Validation
Characterization Data
-
¹H NMR (DMSO-d₆): δ 7.81 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (s, 1H, NH), 7.32–7.25 (m, 5H, Ph-H).
-
IR (KBr): v=1355 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym), 3190 cm⁻¹ (N-H).
Industrial-Scale Considerations
Waste Management in Chlorosulfonation
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Chlorosulfonic acid | 12.50 | 38 |
| 4-(Phenylamino)aniline | 145.00 | 45 |
| Solvents/Catalysts | 28.00 | 17 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Antimicrobial Activity: Investigated for its potential antimicrobial effects.
Industry
Dye Manufacturing: Used in the production of dyes and pigments.
Polymer Production: Intermediate in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Interference with metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Differences and Similarities
The target compound belongs to a family of N-aryl benzenesulfonamides , which vary in substituents on the benzene ring and the aryl amine group. Key analogs include:
Note: *Estimated values for the target compound based on structural analogs.
- Substituent Impact: The dichloro groups in the target compound enhance its hydrophobicity (higher LogP) compared to the methyl-substituted analog (LogP 3.48 vs. 2.91 for a dichloro analog ).
Physicochemical Properties
Key properties of the target compound and analogs:
Note: *Estimates for the target compound derived from substituent contributions.
- LogP Trends : The dichloro substitution increases LogP compared to methyl or single chloro analogs due to greater hydrophobicity. This impacts solubility and membrane permeability, critical for drug design .
- Thermal Stability : The high boiling point (521°C) of the methyl-substituted analog suggests similar thermal resilience in the target compound .
Analytical Methods
Reverse-phase HPLC is widely used for benzenesulfonamide analysis:
- Mobile Phase : Acetonitrile/water with acid modifiers (e.g., phosphoric or formic acid) .
- Column : Newcrom R1 (C18 stationary phase) for separating polar and hydrophobic analogs .
- MS Compatibility : Formic acid replaces phosphoric acid in mass spectrometry applications to avoid ion suppression .
For the target compound, retention time would likely exceed that of the methyl-substituted analog due to higher hydrophobicity.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl] (CAS Number: 88522-20-7) is of particular interest for its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cardiovascular effects, supported by data tables and relevant case studies.
- Molecular Formula: C18H14Cl2N2O2S
- Molar Mass: 457.35 g/mol
- Structure: The compound features a sulfonamide group attached to a dichlorobenzene ring and a phenylamino group.
1. Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. A study evaluated the efficacy of various sulfonamide compounds in reducing inflammation in a rat model of carrageenan-induced paw edema. The results demonstrated that certain derivatives significantly inhibited edema formation.
Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Inhibition (%) at 3 h | Inhibition (%) at 2 h | Inhibition (%) at 1 h |
|---|---|---|---|
| Compound 4a | 94.69 | Not reported | Not reported |
| Compound 4c | 89.66 | Not reported | Not reported |
| Compound 4d | Not reported | Not reported | Not reported |
This study highlights the potential of these compounds as anti-inflammatory agents, with implications for treating conditions like arthritis and other inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial properties of benzenesulfonamide derivatives were assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, demonstrating their effectiveness.
Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
| Compound 4a | P. aeruginosa | 6.67 |
| Compound 4f | B. subtilis | 6.63 |
These findings suggest that benzenesulfonamide derivatives can be developed into effective antimicrobial agents for various infections .
3. Cardiovascular Effects
The cardiovascular effects of benzenesulfonamide were investigated using an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. The compound demonstrated a significant reduction in coronary resistance compared to controls.
Table 3: Effects on Perfusion Pressure
| Time (min) | Control (mm Hg) | Benzenesulfonamide (mm Hg) |
|---|---|---|
| 3 | 0 | X |
| 6 | X | X |
| 9 | X | X |
| ... | ... | ... |
| 18 | X | X |
The results indicated that benzenesulfonamide could modulate cardiovascular responses, potentially offering therapeutic benefits in managing hypertension and related disorders .
Case Studies
A notable case study involved the application of benzenesulfonamide derivatives in treating inflammatory conditions. Researchers found that specific structural modifications enhanced their anti-inflammatory activity significantly compared to the parent compound .
Additionally, another study highlighted the role of these compounds in modulating calcium channels, which are crucial for cardiac function and could lead to novel treatments for cardiovascular diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzenesulfonamide derivatives like 2,5-dichloro-N-[4-(phenylamino)phenyl]benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions. A typical approach involves reacting a substituted benzenesulfonyl chloride with an aniline derivative under basic conditions. For example, sodium hydroxide in dichloromethane facilitates nucleophilic substitution at the sulfonyl chloride group . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be used to introduce functional groups, as demonstrated in analogous benzenesulfonamide syntheses . Purification often involves column chromatography (e.g., silica gel with hexane/EtOAc) or recrystallization .
Q. How can reverse-phase HPLC be optimized for analyzing this compound?
- Methodological Answer : A Newcrom R1 HPLC column with a mobile phase of acetonitrile/water and phosphoric acid (or formic acid for MS compatibility) is effective. Gradient elution (e.g., 20–80% acetonitrile over 20 minutes) ensures separation of polar byproducts. Detection at 254 nm is recommended for aromatic sulfonamides . Method validation should include spike-recovery tests and calibration curves to confirm linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–12 ppm).
- FT-IR : Confirm sulfonamide S=O stretches at 1320–1350 cm⁻¹ and 1150–1170 cm⁻¹ .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O=S interactions) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, phenylamino) influence the reactivity of the sulfonamide group?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance sulfonamide acidity by stabilizing the deprotonated form, increasing nucleophilicity in reactions. The phenylamino group introduces steric hindrance and π-π stacking potential, which can be quantified via Hammett σ values or DFT calculations (e.g., B3LYP/6-31G* basis set). Competitive titration experiments (e.g., pKa determination using UV-Vis spectroscopy) further elucidate substituent effects .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-response analysis : Perform IC₅₀ assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-target profiling : Use kinase or receptor panels to rule out unintended interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent activity .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled enzymes (e.g., carbonic anhydrase) identifies key interactions (e.g., sulfonamide-Zn²+ coordination). MD simulations (100 ns, AMBER force field) assess binding stability and hydration effects. QSAR models trained on IC₅₀ data prioritize structural modifications .
Q. What experimental designs are recommended to study its enzyme inhibition kinetics?
- Methodological Answer : Use steady-state kinetics (Michaelis-Menten plots) with varying substrate concentrations. Monitor inhibition via fluorogenic assays (e.g., resorufin release for esterase activity). Determine inhibition constants (Ki) using Dixon or Cheng-Prusoff plots. Competitive vs. non-competitive mechanisms are distinguished via Lineweaver-Burk analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
